Cas no 33069-62-4 (Paclitaxel)
Paclitaxel ist ein hochwirksames Chemotherapeutikum aus der Gruppe der Taxane, das aus der Rinde der pazifischen Eibe (Taxus brevifolia) isoliert oder halbsynthetisch hergestellt wird. Es wirkt als Mikrotubuli-Stabilisator, indem es die Depolymerisation von Tubulin hemmt und so die Zellteilung in der Mitose blockiert. Aufgrund dieses Mechanismus ist Paclitaxel besonders wirksam gegen schnell proliferierende Tumorzellen. Es wird klinisch bei einer Vielzahl von Malignomen eingesetzt, darunter Brust-, Eierstock- und nicht-kleinzelligem Lungenkrebs. Ein entscheidender Vorteil ist seine breite therapeutische Anwendbarkeit in Kombination mit anderen Zytostatika. Moderne Formulierungen wie albumin-gebundenes Paclitaxel (nab-Paclitaxel) verbessern die Löslichkeit und reduzieren Hypersensitivitätsreaktionen. Seine Wirksamkeit und sein gut charakterisiertes Sicherheitsprofil machen es zu einem Eckpfeiler der Krebsbehandlung.

Paclitaxel structure
Produktname:Paclitaxel
Paclitaxel Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Paclitaxel
- N-BENZYL-BETA-PHENYLISOSERINE ESTER
- PACLITAXEL, TAXUS BREVIFOLIA
- PACLITAXEL, TAXUS SPECIES
- PACLITAXOL
- TAXOL(TM)
- taxol a
- TAXOL EQUIVALENT
- PACLITAXEL(P)
- PACLITAXEL(P) PrintBack
- PACLITAXEL(RG)
- Paclitaxel(Taxol)
- PACLITAXEL,Taxol
- Taxol
-  
- (-)-Paclitaxel
- ABI 007
- Capxol
- DHP 107
- EMPAC
- NK 105
- Onxal
- taxal
- TAXUS
- Desmocap11
- 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxete benzenepropanoic acid deriv.
- BSPBio_002614
- IDI1_000441
- Spectrum5_001491
- KBioGR_000492
- KBio2_002016
- Pharmakon1600-01503908
- NCGC00024995-10
- Spectrum4_001197
- HMS3676G15
- HMS1922K08
- BRD-A28746609-001-05-7
- KBio2_005628
- AKOS015960460
- UPCMLD-DP108:001
- Bio1_000362
- SDCCGMLS-0066823.P001
- SR-01000597377-1
- KBio3_000904
- AB00172230_04
- SR-01000597377
- LMPR0104390001
- KBio1_000441
- NSC-758645
- SDCCGSBI-0051168.P004
- Bio2_000416
- [2aR-[2a?,4?,4a?,6?,9?(?R*,?S*),11?,12?,12a?,12b?]]-?-(Benzoylamino)-?-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester benzenepropanoic acid
- BP-23960
- T 7402
- HMS1792J13
- SPECTRUM1503908
- HMS1362J13
- IDI1_002171
- NCGC00024995-06
- KBio3_000903
- AB00172230-03
- KBioSS_002016
- LP01201
- NCGC00024995-03
- BRD-A28746609-001-04-0
- SCHEMBL788187
- NCGC00024995-43
- NCGC00024995-05
- AKOS015894977
- HMS501G03
- CCG-40266
- KBioSS_000492
- CHEMBL48
- NS00003967
- KBio2_003060
- NCGC00024995-08
- AC-675
- Bio2_000896
- NINDS_000441
- KBioGR_001893
- Paclitaxel (Taxol)
- NCGC00024995-13
- NCGC00024995-02
- KBio2_004584
- HMS2093K15
- HMS3412G15
- AS-11004
- Spectrum_001536
- NSC758645
- SMP1_000228
- SBI-0051168.P003
- BSPBio_001152
- EU-0101201
- s1150
- NCGC00024995-07
- P1632
- KBio3_001834
- UPCMLD-DP108:002
- C07394
- NCGC00024995-09
- NCGC00024995-04
- Lopac0_001201
- SPBio_000943
- BRD-A28746609-001-02-4
- DivK1c_000441
- KBio2_000492
- Spectrum2_000872
- KBio2_007152
- Bio1_000851
- Spectrum3_001057
- Bio1_001340
- AB00172230_05
- Probes2_000350
- HMS1990J13
- Genexol-PM
- PACLITAXEL [EP MONOGRAPH]
- ABI-007
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (alphaR,betaS)-beta-(benzoylamino)-alpha-hydroxybenzenepropanoate
- 5-BETA,20-EPOXY-1,2-ALPHA,4,7-BETA,10-BETA,13-ALPHA-HEXAHYDROXY-TAX-11-EN-9-ONE 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYL-ISOSERINE
- OncoGel
- Anzatax
- BRD-K62008436-001-03-1
- HMS3712O12
- 3PPC5TL76P
- Nanotaxel
- KBioGR_002509
- CAS-33069-62-4
- L01CD01
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro 4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano 5Hcyclodeca(3,4)benz(1,2-b)oxet-5-one 6,12b-diacetate,
- CHEBI:45863
- Cypher select
- (NAB)-Paclitaxel
- AB00513812-03
- ABRAXANE COMPONENT PACLITAXEL
- 5beta,20-Epoxy-1,2 alpha, 4,7beta, 10beta, 13alpha-hexahydroxy tax-11-en-9-one 4,10-diacetate 2-benzoate 13-ester with (2R, 3S)-N-benzoyl-3-phenylisoserine
- Cynviloq
- NCGC00164367-04
- MBT 0206
- CHEMBL428647
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Paclitaxel-SSMM-VIP
- Ebetaxel
- NCGC00164367-01
- (2alpha,5beta,7beta,10beta,13alpha)-4,10-bis(acetyloxy)-1,7-dihydroxy-13-({(2R,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoyl}oxy)-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- HMS2090D07
- PACLITAXEL [JAN]
- BRD-K62008436-001-05-6
- Paclitaxel,(S)
- SMR000857385
- 7,4]benz[1,2-b]oxete,benzenepropanoic acid deriv.
- PACLITAXEL [USP MONOGRAPH]
- NSC-125973
- DRG-0190
- Paclitaxel [USAN:USP:INN:BAN]
- Bris Taxol
- Paclical
- P-SSMM-VIP
- Taxus Express
- PACLITAXEL [VANDF]
- SDP-013
- BENZENEPROPANOIC ACID, .BETA.-(BENZOYLAMINO)-.ALPHA.-HYDROXY-, (2AR,4S,4AS,6R,9S,11S,12S,12AR,12BS)-6,12B-BIS(ACETYLOXY)-12-(BENZOYLOXY)-2A,3,4,4A,5,6,9,10,11,12,12A,12B-DODECAHYDRO-4,11-DIHYDROXY-4A,8,13,13-TETRAMETHYL-5-OXO-7,11-METHANO-1H-CYCLODECA(3,4)BENZ(1,2-B)OXET-9-YL ESTER, (.ALPHA.R,.BETA.S)-
- GS-6554
- KBio2_002509
- D00491
- Yewtaxan
- nab-paclitaxel
- (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alpha R*,betaS*),11alpha,12alpha,12balpha))-beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester
- SCHEMBL3976
- Q-201533
- Paclitaxel, from Taxus brevifolia, >=95% (HPLC), powder
- Q423762
- Genaxol
- Pacligel
- Paclitaxel, from Taxus yannanensis, powder
- Infinnium
- PACLITAXEL [GREEN BOOK]
- Taxol (Paclitaxel)
- CCRIS 8143
- P88XT4IS4D
- Taxol (TN) (Bristol Meyers)
- PACLITAXEL [WHO-DD]
- BIDD:PXR0046
- HSDB 6839
- PACLITAXELPACLITAXEL
- MLS002695976
- Genetaxyl
- ,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.
- DTS-301
- TAX-11-EN-9-ONE, 5BETA,20-EPOXY-1,2ALPHA,4,7BETA,10BETA,13ALPHA-HEXAHYDROXY-, 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYLISOSERINE
- DTXCID603413
- PACLITAXEL (EP MONOGRAPH)
- Tax-11-en-9-one,20-epoxy-1,2.alpha.,4,7.beta., 10.beta.,13.alpha.- hexahydroxy-, 4,10-diacetate 2- benzoate,13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha-hexahydroxy-, 4,10-diacetate 2-benzoate, 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- EN300-117275
- Nanoxel
- PACLITAXEL [MART.]
- Paclitaxel, from semisynthetic (from Taxus sp.), >=97%
- TaxAlbin
- PACLITAXEL [HSDB]
- (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alpha R*,betaS*),11alpha,12alpha,12balpha))-beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12
- DHP-208
- KBio3_002987
- Paclitaxel natural for peak identification, European Pharmacopoeia (EP) Reference Standard
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2a-alpha,4-beta,4a-beta,6-beta,9-alpha(alpha-R*,beta-S*),11-alpha,12-alpha,12a-alpha, 12b-alpha))-
- Coroflex Please
- NCGC00164367-03
- PACLITAXEL [MI]
- AKOS015969673
- Tocosol Paclitaxel
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha- hexahydroxy-, 4,10-diacetate 2-benzoate, 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-bis(acetyloxy)-1,9-dihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate
- Tox21_112107
- Plaxicel
- 1203669-79-7
- PACLITAXEL (MART.)
- IG 001
- MFCD00869953
- EndoTAG-1
- Sindaxel
- NCGC00164367-10
- Paclitaxel, European Pharmacopoeia (EP) Reference Standard
- BMS-181339-01
- paclitaxelum
- Pacliex
- HY-B0015
- M02242
- (2beta,5beta,7alpha,8alpha,10alpha,13alpha)-4,10-bis(acetyloxy)-1,7-dihydroxy-13-({(2R,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoyl}oxy)-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- AB00513812-02
- PACLITAXEL (USP-RS)
- NK-105
- Cyclopax
- PACLITAXEL (USP MONOGRAPH)
- Prestwick3_000155
- Taxus Liberte
- AKOS007930675
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (alphaR,betaS)-
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate
- ORAXOL COMPONENT PACLITAXEL
- NSC-745099
- HMS2095O12
- Liposome-entrapped paclitaxel easy-to-use
- N88686
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate
- EndoTAG 1
- SR-01000075350
- ABI-007 COMPONENT PACLITAXEL
- NSC 125973
- PACLITAXEL (USP IMPURITY)
- BMS-181339
- ANX-513
- CS-1145
- Taxol, Bris
- PACLITAXEL IMPURITY L [EP IMPURITY]
- RCINICONZNJXQF-MZXODVADSA-N
- Paclitaxel protein-bound particles for injectable suspension (albumin-bound)
- 33069-62-4
- Nova-12005
- Benzenepropanoic acid, 6,12b-bis(acetyl oxy)-12-(benzoyloxy)- 2a,3,4,4a,5,6,9,10,11,12,12a,12b,- dodecahydro-4,11- dihydroxy-4a,8,13,13-tetramethyl-5-oxo- 7,11-methano- 1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR- [2a.alpha.,4.beta.,4a.beta.,6.beta.,9.alpha.(alpha. R*,.beta.S*),11.alpha.,12.alpha.,12a.alpha.,12b.alpha.]]-
- PACLITAXEL [INN]
- Paxene
- 4alpha,10beta-bis(acetyloxy)-13alpha-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyloxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- PACLITAXEL [ORANGE BOOK]
- BDBM50001839
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13
- 12-benzoate, 9-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- Xorane
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro-4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca(3,4)benz(1,2-b)oxet-5-one 6,12b-diacetate, 12-benzoate, 9-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- KBio2_005077
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha]]-
- NCGC00164367-05
- -cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aalpha,4beta,4abeta,6beta,9alpha(aR*,betaS*),11alpha,12alpha,12aalpha,12balpha]]-
- MEGxp0_001940
- Paxoral
- (1S,2S,3R,4S,5R,7S,8S,10R,13S)-4,10-Diacetoxy-2-benzoyloxy-5,20-epoxy-1,7-dihydroxy-9-oxotax-11-en-13-yl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate
- Paclitaxel, Pharmaceutical Secondary Standard; Certified Reference Material
- MLS002154218
- SR-01000075350-3
- LEP-ETU
- PACLITAXEL [USAN]
- SR-01000075350-7
- 5beta,20-Epoxy-1,2-alpha,4,7beta,10beta,13alpha-hexahydroxytax-11-en-9-one 4,10-diacetate 2-benzoate 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- QW-8184
- Paclitaxel, United States Pharmacopeia (USP) Reference Standard
- DHP-107
- BPBio1_000320
- MPI-5018
- BRD-K62008436-001-22-1
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl]benzoate
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-
- Zisu
- MBT-0206
- NCI60_000601
- Paxceed
- Taxus stent
- CCG-220155
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H
- 4alpha,10beta-bis(acetyloxy)-13alpha-((2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyloxy)-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- UNII-P88XT4IS4D
- Paclitaxel, Antibiotic for Culture Media Use Only
- [diacetoxy-[(2R,3S)-3-benzamido-2-hydroxy-3-phenyl-propanoyl]oxy-dihydroxy-tetramethyl-oxo-[?]yl] benzoate
- Benzenepropanoic acid, b-(benzoylamino)-.alpha.-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (aR,bS)-
- DTXSID9023413
- Intaxel
- AKOS025312303
- NSC125973
- ACon1_002231
- Paclitaxel semi-synthetic for system suitability, European Pharmacopoeia (EP) Reference Standard
- Padexol
- PACLITAXEL [EMA EPAR]
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
- Paclitaxel semi-synthetic for peak identification, European Pharmacopoeia (EP) Reference Standard
- Paclitaxel; 5beta,20-Epoxy-1,7beta-dihydroxy-9-oxotax-11-ene-2alpha,4,10beta,13alpha-tetrayl 4,10-diacetate 2-benzoate 13-[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate]; Taxol; Docetaxel Anhydrous Impurity F; Docetaxel Impurity F
- Abraxane (albumin-bound suspension)
- DB01229
- KBio2_007645
- cMAP_000068
- Paclitaxel (taxus canadensis)
- QW 8184
- Abraxane
- BMS 181339-01
- PACLITAXEL [USP-RS]
- SR-01000075350-9
- OAS-PAC-100
- GTPL2770
- ABI 007 COMPONENT PACLITAXEL
- Genexol
- Paclitaxel, From Taxus brevifolia, 95%
- NCGC00164367-02
- BSPBio_000290
- SR-01000075350-6
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha-hexahydroxy-, 4,10-diacetate 2-benzoate 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine (8CI)
- 1ST000431
- Paclitaxel (JAN/USP/INN)
- Abraxane (TN)
- SR-01000075350-1
- HMS2231A16
- 4,7beta,10beta-tris(acetyloxy)-13alpha-[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- LipoPac
- ,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- (9CI)
- NAB-PACLITAXEL COMPONENT PACLITAXEL
- TAXOL (TN)
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (aR,bS)-b-(benzoylamino)-a-hydroxybenzenepropanoate
- Paclitaxel (USAN:USP:INN:BAN)
- Onxol
- Mitotax
- KBioSS_002517
- AB00513812
- NSC745099
- Abraxane I.V. Suspension
- TAX-11-EN-9-ONE, 5-BETA,20-EPOXY-1,2-ALPHA,4,7-BETA,10-BETA,13-ALPHA-HEXA-HYDROXY-, 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYLISOSERINE
- PACLITAXEL [USP IMPURITY]
- Epitaxol
- MLS001097642
- SMR000578108
- 7-epi-Taxol
- Taxol; Paclitaxel
- MLSMR
- Paclitaxel natural for peak identification
- Paclitaxel?
-
- MDL: MFCD00869953
- Inchi: InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
- InChI-Schlüssel: RCINICONZNJXQF-MZXODVADSA-N
- Lächelt: O=C(C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C(O[C@@H]3C(C)=C([C@@H](OC(C)=O)C([C@@]4(C)[C@]([C@@](CO5)(OC(C)=O)[C@@]5([H])C[C@@H]4O)([H])[C@@H]6OC(C7=CC=CC=C7)=O)=O)C(C)(C)[C@@]6(O)C3)=O)O
- BRN: 1420457
Berechnete Eigenschaften
- Genaue Masse: 853.330955g/mol
- Oberflächenladung: 0
- XLogP3: 2.5
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Anzahl drehbarer Bindungen: 14
- Monoisotopenmasse: 853.330955g/mol
- Monoisotopenmasse: 853.330955g/mol
- Topologische Polaroberfläche: 221Ų
- Schwere Atomanzahl: 62
- Komplexität: 1790
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: 6
- Oberflächenladung: 0
- Molekulargewicht: 853.9
Experimentelle Eigenschaften
- Stability Shelf Life: Bulk: Bulk samples stored at room temperature for 30 days showed no TLC or HPLC decomposition as indicated by UV absorption The bulk compound stored at 60 oC for three weeks also showed no decomposition After four weeks very minor decomposition was detected by TLC Ultraviolet Absorption : (MeOH) max = 227 2nm E = 28,500 - 30,900 High Performance Liquid Chromatography : Column: IBM ODS, 5um 46 x 250mm Mobile Phase: 63% MeOH/37% water Flow Rate: 1.0 mL/min Detection: UV at 230 nm Sample Preparation: Dissolve approximately 6 mg sample in 10 mL methanol Mix 1 mL of this solution with 1 mL of internal standard solution Internal Standard: 20 mg Paraben in 25 mL methanol Retention Volume: 19.3 mL (NSC 125973) 7.7 mL (I.S.)
- Farbe/Form: Powder
- Dichte: 0.2
- Schmelzpunkt: 213-216 ºC
- Siedepunkt: 957.1°C at 760 mmHg
- Flammpunkt: 9℃
- Brechungsindex: -49 ° (C=1, MeOH)
- Löslichkeit: methanol: 50 mg/mL, clear, colorless
- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 221.29000
- LogP: 4.12660
- λ max: 227(MeOH)(lit.)
- Spezifische Rotation: -49° - -54° (c=1, MeOH)
- Merck: 6982
- Löslichkeit: Nicht bestimmt
Paclitaxel Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H318,H361f,H341,H332,H312,H302,H335,H315,H334,H317
- Warnhinweis: P280,P305+P351+P338,P260,P261,P342+P311
- Transportnummer gefährlicher Stoffe:1544
- WGK Deutschland:3
- Code der Gefahrenkategorie: R40;R41
- Sicherheitshinweise: S22; S26; S36/37/39; S45
- FLUKA MARKE F CODES:10-21
- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
- RTECS:DA8340700
-
Identifizierung gefährlicher Stoffe:
- PackingGroup:Ⅲ
- Verpackungsgruppe:III
- Verpackungsgruppe:III
- Lagerzustand:4°C, protect from light
- Gefährdungsgrad:6.1(b)
- Risikophrasen:R40; R41
- Gefahrenklasse:6.1
- Sicherheitsbegriff:6.1(b)
Paclitaxel Zolldaten
- HS-CODE:2932999021
- Zolldaten:
China Zollkodex:
2932999021
Paclitaxel Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 932649-5MG |
Paclitaxel, 99.5%, a naturally occurring antineoplastic agent, stabilizes tubulin polymerization, resulting in arrest at the G2/M phase of the cell cycle and apoptotic cell death |
33069-62-4 | 99.5% | 5MG |
¥ 1015 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GQ718-100mg |
Paclitaxel |
33069-62-4 | 99%,BR, | 100mg |
¥186.0 | 2022-06-10 | |
Key Organics Ltd | GS-6554-1G |
(-)-Paclitaxel;Paclitaxel |
33069-62-4 | >97% | 1g |
£597.00 | 2025-02-08 | |
Key Organics Ltd | GS-6554-0.5G |
(-)-Paclitaxel;Paclitaxel |
33069-62-4 | >97% | 0.5g |
£336.00 | 2025-02-08 | |
LKT Labs | P0092-1 mg |
Paclitaxel, from Taxus yunnanensis |
33069-62-4 | ≥98% | 1mg |
$51.20 | 2023-07-10 | |
LKT Labs | P0093-5 mg |
Paclitaxel, semi-synthetic |
33069-62-4 | ≥98% | 5mg |
$81.90 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36050-250mg |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diy |
33069-62-4 | 250mg |
¥238.0 | 2021-09-08 | ||
MedChemExpress | HY-B0015-10mM*1 mL in DMSO |
Paclitaxel |
33069-62-4 | 99.96% | 10mM*1 mL in DMSO |
¥572 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0968-500 mg |
Paclitaxel |
33069-62-4 | 99.83% | 500MG |
¥4717.00 | 2022-04-26 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016928-0.1g |
Paclitaxel |
33069-62-4 | ≥98% | 0.1g |
¥80.0 | 2023-09-15 |
Paclitaxel Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:33069-62-4)Paclitaxel
Bestellnummer:A852558
Bestandsstatus:in Stock/in Stock/in Stock/in Stock
Menge:5g/10g/25g/100g
Reinheit:99%/99%/99%/99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:41
Preis ($):276.0/539.0/1210.0/4664.0
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
(CAS:33069-62-4)Paclitaxel
Bestellnummer:TB00371
Bestandsstatus:in Stock
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Reinheit:>98%
Preisinformationen zuletzt aktualisiert:Tuesday, 21 January 2025 17:56
Preis ($):price inquiry
Paclitaxel Verwandte Literatur
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Verwandte Kategorien
- Diterpene
- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe Standard Substanzen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Taxane und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Diterpene Taxane und Derivate
33069-62-4 (Paclitaxel) Verwandte Produkte
- 78432-77-6(10-Deacetyltaxol)
- 71610-00-9(Cephalomannine)
- 27548-93-2(Baccatin III)
- 23180-57-6(Paeoniflorin)
- 32981-86-5(10-Deacetylbaccatin III)
- 20830-81-3(Daunomycin)
- 114915-14-9(7,10-o-Ditroc docetaxel)
- 77-06-5(Gibberellic acid)
- 32981-85-4(Bz-RS-iSer(3-Ph)-OMe)
- 90332-63-1(10-Deacetyl-7-xylosyl paclitaxel)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:33069-62-4)Paclitaxel

Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung
Suzhou Senfeida Chemical Co., Ltd
(CAS:33069-62-4)Paclitaxel

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung